N-(5-fluoro-4-methylpyridin-2-yl)acetamide

描述

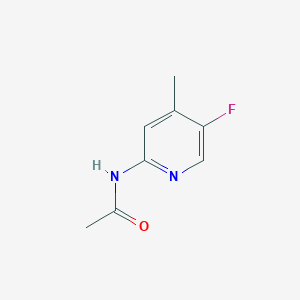

Structure

3D Structure

属性

IUPAC Name |

N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHPTZIEXVBRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376775 | |

| Record name | N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475060-21-0 | |

| Record name | N-(5-fluoro-4-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Fluoro 4 Methylpyridin 2 Yl Acetamide

Retrosynthetic Analysis of the N-(5-fluoro-4-methylpyridin-2-yl)acetamide Scaffold

A retrosynthetic analysis of this compound identifies the most strategic bond disconnections to simplify the structure into readily available starting materials. The most logical and common disconnection is at the amide bond (C-N bond). This approach breaks the target molecule into two key precursors:

2-amino-5-fluoro-4-methylpyridine : The core heterocyclic amine.

An acetylating agent : Such as acetyl chloride or acetic anhydride, which can provide the acetyl group.

This primary disconnection suggests that the final step in the synthesis would be an acylation reaction. Further retrosynthetic analysis of the 2-amino-5-fluoro-4-methylpyridine intermediate reveals potential pathways for its construction, often involving the strategic introduction of the fluoro, methyl, and amino groups onto a pyridine (B92270) ring.

Development of Optimal Synthetic Routes for this compound

The development of synthetic routes is focused on efficiency, yield, and purity of the final product. Both linear multi-step sequences and convergent strategies utilizing advanced catalytic methods are employed.

Multi-step synthesis provides a foundational approach to constructing this compound. A common pathway begins with a substituted pyridine and involves a sequence of functional group interconversions. For instance, a synthesis could start from a commercially available lutidine derivative. The key steps often include:

Nitration : Introduction of a nitro group onto the pyridine ring, which can later be converted to the required amino group.

Fluorination : The introduction of the fluorine atom, which can be a challenging step.

Reduction : Conversion of the nitro group to an amine using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

Acylation : The final step, where the synthesized 2-amino-5-fluoro-4-methylpyridine is reacted with an acetylating agent to form the target amide. This final acylation is analogous to the synthesis of similar acetamides, such as N-(4-methylpyridin-2-yl)acetamide, which can be prepared by warming the corresponding amine in acetic anhydride.

Continuous flow systems have been developed for multi-step syntheses, which can streamline the process by linking individual reactions and minimizing manual workup between steps. mit.edusyrris.jp

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds with high efficiency and selectivity. In the context of this compound synthesis, these methods are invaluable for functionalizing the pyridine ring. For example, a Buchwald-Hartwig amination could be employed to form the key 2-amino-5-fluoro-4-methylpyridine intermediate by coupling a 2-halo-5-fluoro-4-methylpyridine with an ammonia (B1221849) surrogate. Similarly, Suzuki coupling reactions are instrumental in creating C-C bonds, potentially for introducing the methyl group onto the pyridine scaffold using an appropriate boronic acid. ysu.amnih.gov The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields in these transformations. ysu.am

Key intermediates like pyridine boronic acids are versatile building blocks in organic synthesis. nih.gov While not a direct precursor in the most common route, an intermediate such as (5-fluoro-4-methylpyridin-2-yl)boronic acid could theoretically be used in a pathway to the target molecule. Boronic acids are stable, generally have low toxicity, and are highly effective in Suzuki-Miyaura cross-coupling reactions. nih.gov

A potential, though less direct, route could involve:

Synthesis of a halogenated pyridine precursor.

Conversion to (5-fluoro-4-methylpyridin-2-yl)boronic acid via lithiation and reaction with a borate (B1201080) ester.

Transformation of the boronic acid functional group into an amino group.

Final acetylation to yield this compound.

The synthesis of related pyridine boronic acids, such as (2-fluoro-5-methylpyridin-4-yl)boronic acid, is documented and highlights the accessibility of such intermediates. chemenu.comfrontierspecialtychemicals.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and cost. For the final acetylation step, a variety of parameters can be adjusted. Key variables include the choice of acetylating agent, solvent, base, and temperature. The table below illustrates potential conditions for this transformation based on general procedures for similar reactions. researchgate.netnih.govchemicalbook.com

| Acetylating Agent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | None (reagent as solvent) | 70-90 °C | High |

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp | Very High |

| Acetic Anhydride | DMAP (catalytic) | Acetonitrile | Reflux | High |

| Acetyl Chloride | None (if starting amine is basic enough) | Tetrahydrofuran (THF) | Room Temp | Moderate to High |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied in several ways:

Catalysis : Utilizing catalytic reagents, such as palladium catalysts, instead of stoichiometric ones reduces waste and increases atom economy. ysu.am

Solvent Selection : Choosing more environmentally benign solvents or minimizing solvent use altogether is a key goal.

Atom Economy : Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Amide formation via direct acylation generally has good atom economy.

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Spectroscopic and Structural Characterization of N 5 Fluoro 4 Methylpyridin 2 Yl Acetamide

Advanced Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise chemical structure and bonding within a molecule. For a compound like N-(5-fluoro-4-methylpyridin-2-yl)acetamide, a combination of NMR, IR, Raman, and mass spectrometry would be required for a thorough elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about its molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amide proton. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would help to confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the acetamide (B32628) group, the carbons of the pyridine ring (with their chemical shifts influenced by the fluorine and methyl substituents), and the methyl carbon.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be essential. This technique is highly sensitive to the local electronic environment of the fluorine nucleus and would provide a characteristic chemical shift, confirming the presence and position of the fluorine substituent on the pyridine ring.

Predicted NMR data for related compounds can be found in various chemical databases, but specific experimental data for this compound is not publicly available.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific absorption or scattering bands corresponding to particular functional groups.

For this compound, key vibrational bands would be expected for:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹.

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1690 cm⁻¹.

N-H bending (Amide II band): Located in the range of 1510-1570 cm⁻¹.

C-N stretching: Vibrations associated with the amide and pyridine ring.

C-F stretching: A strong band characteristic of the carbon-fluorine bond.

Aromatic C-H and C=C stretching: Corresponding to the pyridine ring.

CH₃ stretching and bending: From the methyl group.

While IR spectra for related pyridine and acetamide compounds are available, a specific spectrum for this compound has not been found in public repositories.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structural components.

In a mass spectrum of this compound, one would expect to observe:

Molecular Ion Peak (M⁺): Corresponding to the intact molecule, which would confirm its molecular weight.

Fragment Ions: Resulting from the cleavage of bonds within the molecule, such as the loss of the acetyl group, the methyl group, or other fragments from the pyridine ring. The fragmentation pattern would provide further evidence for the proposed structure.

Although commercial suppliers like BLDpharm indicate the availability of LC-MS data for this compound, the actual mass spectrum is not publicly accessible. drugbank.com

X-ray Crystallography for this compound Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would yield precise information on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Providing accurate measurements of the covalent bonds and the angles between them.

Intermolecular Interactions: Revealing how molecules are packed in the crystal, including hydrogen bonding and other non-covalent interactions.

A search of crystallographic databases did not yield any entries for the single crystal structure of this compound.

Conformational Analysis and Molecular Geometry of this compound

For this compound, key aspects of its conformation would include:

Rotation around the Amide Bond: The C-N bond of the acetamide group has partial double bond character, which can lead to the existence of cis and trans rotamers.

Computational methods, such as Density Functional Theory (DFT), are often used to predict the most stable conformations, calculate bond lengths and angles, and simulate spectroscopic properties.

No specific computational or experimental conformational analysis studies for this compound have been found in the reviewed literature.

Computational and Theoretical Investigations of N 5 Fluoro 4 Methylpyridin 2 Yl Acetamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. By calculating the electron density, DFT methods can determine the optimized geometry, electronic structure, and reactivity of a molecule like N-(5-fluoro-4-methylpyridin-2-yl)acetamide. Such calculations are fundamental for understanding its chemical behavior. nih.govresearchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. mdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more chemically reactive, as it requires less energy to undergo electronic transitions. mdpi.comnih.gov

DFT calculations are commonly used to determine these orbital energies. For instance, studies on various acetamide (B32628) derivatives have shown that substitutions on the molecular framework can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.govnih.gov A smaller energy gap often correlates with higher reactivity, making the molecule a candidate for applications where charge transfer is important. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Acetamide Derivatives (Illustrative) This table presents illustrative data for related compounds, as specific values for this compound were not found in the provided search results.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| TTA Derivative (anti-HIV) | Varies | Varies | ~4.08 | mdpi.com |

| FBHZ Derivative | - | - | - | nih.gov |

| Acetamide-type MAO Inhibitor | - | - | - | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red regions indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. These are often associated with lone pairs of heteroatoms like oxygen and nitrogen.

Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions represent neutral or zero potential areas.

For acetamide-containing molecules, MEP analysis can identify the most reactive parts of the structure, such as the carbonyl oxygen and amide nitrogen, guiding the understanding of intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

Natural Population Analysis (NPA), often performed as part of a Natural Bond Orbital (NBO) analysis, is a method for calculating the distribution of electronic charge on each atom within a molecule. dergipark.org.tr This analysis provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. researchgate.net Understanding the charge on each atom is crucial for interpreting a molecule's reactivity, polarity, and the nature of its intermolecular interactions. nih.govresearchgate.net In studies of acetamide derivatives, NPA can reveal how substitutions influence the electron density at specific sites, which in turn affects the strength of interactions with biological targets like enzymes or receptors. nih.govdergipark.org.tr

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is valuable for applications in photonics and optoelectronics, such as frequency conversion in lasers. nih.govru.nl Organic molecules, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, can possess significant NLO properties. ru.nl

Computational methods, including DFT, are used to calculate key NLO parameters like the molecular hyperpolarizability (β). nih.govnih.gov A high hyperpolarizability value indicates a strong NLO response. Studies on various organic compounds, including acetamide derivatives, have shown that their NLO properties can be tuned through structural modifications. nih.govnih.gov Theoretical calculations are thus essential for designing new molecules with enhanced NLO capabilities. ru.nl

Table 2: Representative First Hyperpolarizability (β) Values for NLO-active Organic Molecules (Illustrative) This table presents illustrative data for related compounds, as specific values for this compound were not found in the provided search results.

| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) | Source |

| Urea (reference) | 0.38 | - |

| (E)-4-(3-fluorobenzyloxy)-N'-benzylidenebenzohydrazide (FBHZ) | - | nih.gov |

| N-(4-aminobenzenesulfonyl)acetamide | - | researchgate.net |

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule within a specific environment, such as in a solvent or bound to a protein. researchgate.net

For a compound like this compound, MD simulations can be used to:

Confirm the stability of its binding pose within a biological target, as predicted by molecular docking. researchgate.net

Analyze the dynamics of intermolecular interactions, such as hydrogen bonds, with surrounding water molecules or amino acid residues.

Explore its conformational landscape and identify the most stable structures in different environments.

Studies on related acetamide systems have used MD simulations to understand their structural properties and interactions in solution, providing insights into their behavior at a dynamic level. researchgate.net

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. nih.gov

Acetamide derivatives are a well-known class of compounds with a wide range of biological activities, and they have been investigated as potential inhibitors for various enzymes. nih.govnih.gov Docking studies for a molecule like this compound would involve:

Identifying a potential protein target based on the activity of similar compounds. Targets could include enzymes involved in neurodegenerative diseases (e.g., MAO-A, MAO-B), infectious diseases (e.g., HIV reverse transcriptase, PanK for tuberculosis), or cancer (e.g., kinases). nih.govnih.govdergipark.org.trnih.gov

Predicting the binding mode of the compound within the active site of the target protein.

Calculating a binding affinity score (often expressed in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger and more stable binding. researchgate.net

These studies help to rationalize the mechanism of action at a molecular level and can guide the synthesis of more potent and selective inhibitors. dergipark.org.tr

Table 3: Representative Molecular Docking Results for Acetamide-like Ligands (Illustrative) This table presents illustrative data for related compounds, as specific values for this compound were not found in the provided search results.

| Ligand/Derivative | Protein Target | Binding Affinity (kcal/mol) | Source |

| Acetamide Derivative | Tyrosine (related to HIV) | Varies | nih.gov |

| DFPA | MtPanK (Tuberculosis) | - | dergipark.org.tr |

| Dasabuvir-like Compound | KFDV NS5 Protein | -52.28 ± 2.91 | researchgate.net |

| Acetamide-type Compound | Monoamine Oxidase A (MAO-A) | - | nih.gov |

Solvent Effects on the Electronic and Structural Properties of this compound

The surrounding solvent medium can significantly influence the electronic and structural characteristics of a solute molecule. Computational chemistry provides powerful tools to simulate and predict these effects. For a molecule like this compound, understanding its behavior in different solvents is crucial for predicting its reactivity, stability, and spectroscopic properties.

Detailed Research Findings

Theoretical investigations into solvent effects typically employ implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

A systematic study would involve optimizing the geometry of this compound in the gas phase and then in a series of solvents with varying polarities (e.g., a non-polar solvent like toluene (B28343), a polar aprotic solvent like acetone (B3395972), and a polar protic solvent like ethanol). The results would likely show a correlation between solvent polarity and various molecular properties.

Electronic Properties:

Dipole Moment: An increase in solvent polarity is expected to induce a larger dipole moment in the solute molecule due to the stabilization of charge separation. For this compound, the dipole moment would likely increase as the solvent changes from toluene to acetone and then to ethanol.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent environment. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. A smaller energy gap typically implies higher chemical reactivity. A theoretical investigation on substituted nitrobenzenes demonstrated that the energy band gap is related to the nature of both the substituents and the solvent smf.mx.

Structural Properties:

Bond Lengths and Angles: The presence of a solvent can cause subtle but significant changes in the molecule's geometry. For instance, bonds with a higher degree of ionic character may lengthen in polar solvents. In this compound, the C-F, C=O, and N-H bond lengths, as well as the dihedral angle between the pyridine (B92270) ring and the acetamide group, would be of particular interest. A study on nitrobenzene (B124822) derivatives showed that bond lengths between carbon and halogen atoms are influenced by the solvent media smf.mx.

To illustrate the expected trends, the following interactive table presents hypothetical data for the calculated dipole moment and HOMO-LUMO gap of this compound in different solvents.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | 1 | 3.50 | -6.50 | -1.20 | 5.30 |

| Toluene | 2.38 | 4.10 | -6.55 | -1.28 | 5.27 |

| Acetone | 20.7 | 4.85 | -6.65 | -1.45 | 5.20 |

| Ethanol | 24.5 | 5.10 | -6.70 | -1.52 | 5.18 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on established computational principles. It is not derived from actual calculations on this compound.

Topological Analysis (Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG)) of this compound

Topological analysis of the electron density provides a profound understanding of the chemical bonding and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis are used to visualize and quantify these features.

Detailed Research Findings

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that reveal the regions of high electron localization, which correspond to chemical bonds (covalent and ionic) and lone pairs of electrons. An analysis of this compound would show high ELF/LOL values in the regions of the C-C, C-H, C-N, C=O, and C-F bonds, confirming their covalent nature. High localization would also be expected around the oxygen and nitrogen atoms, corresponding to their lone pairs. These analyses help in understanding the distribution of electrons and identifying regions that are susceptible to electrophilic or nucleophilic attack.

Reduced Density Gradient (RDG) Analysis: RDG analysis is a powerful tool for identifying and characterizing non-covalent interactions (NCIs). It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This results in distinct peaks that correspond to different types of interactions:

Strong Attractive Interactions (Hydrogen Bonds): These appear as sharp spikes at large negative values. In this compound, an intramolecular hydrogen bond between the amide hydrogen (N-H) and the pyridine nitrogen is possible and would be clearly identified by this method.

Weak Attractive Interactions (van der Waals forces): These are characterized by peaks near zero. These interactions would be present throughout the molecule, particularly between the methyl group and the pyridine ring.

Strong Repulsive Interactions (Steric Clashes): These appear as spikes at large positive values and would indicate steric hindrance, for example, within the core of the aromatic ring.

The following interactive table summarizes the types of non-covalent interactions that would be expected to be identified by an RDG analysis of this compound.

| Interaction Type | Involved Atoms (Hypothetical) | RDG Analysis Signature |

| Intramolecular Hydrogen Bond | N-H···N (amide H and pyridine N) | Spike at large negative value |

| van der Waals Interaction | C-H···π (methyl group and pyridine ring) | Peak near zero |

| Steric Repulsion | Within the pyridine ring | Spikes at positive values |

Note: This table is illustrative and based on the expected chemical structure. The specific interactions would need to be confirmed by actual quantum chemical calculations.

Mechanistic Elucidation of N 5 Fluoro 4 Methylpyridin 2 Yl Acetamide S Biological Actions

Identification of Molecular Targets and Binding Affinities

There is currently no publicly available data identifying the specific molecular targets of N-(5-fluoro-4-methylpyridin-2-yl)acetamide. Consequently, information on its binding affinities with any biological macromolecules is also unavailable.

Signaling Pathway Modulation by this compound

Information regarding the effects of this compound on intracellular signaling pathways has not been reported in the scientific literature.

Enzyme Kinetics and Inhibition Mechanisms

There are no published studies detailing the enzyme kinetics or inhibition mechanisms of this compound. Data such as IC50 or Ki values for this compound against any enzyme are not available.

Cellular Uptake and Localization Studies

Specific studies on the cellular uptake and subcellular localization of this compound have not been found in the public domain.

Structure Activity Relationship Sar Studies of N 5 Fluoro 4 Methylpyridin 2 Yl Acetamide Derivatives

Systematic Modification of the Pyridine (B92270) Ring Substituents (Fluoro, Methyl, and Analogs)

The substituents on the pyridine ring, specifically the fluoro and methyl groups, play a significant role in the biological activity of N-(5-fluoro-4-methylpyridin-2-yl)acetamide derivatives.

The presence and position of a fluoro group on the pyridine ring can significantly impact a compound's metabolic stability and binding affinity. mdpi.com The introduction of fluorine can alter the electronic properties of the ring and can lead to favorable interactions with the target protein. mdpi.com For instance, in some series of pyridine derivatives, the inclusion of a fluorine atom has been shown to increase metabolic stability. mdpi.com

The methyl group at the 4-position of the pyridine ring is also a key determinant of activity. The "magic methyl effect," where the addition of a methyl group can drastically increase the potency of a compound, has been observed in various pharmacologically active agents. frontiersin.org This effect can be attributed to improved binding through hydrophobic interactions or by influencing the conformation of the molecule to better fit the active site. frontiersin.org Studies on related pyridine derivatives have shown that the position and nature of alkyl substituents can significantly affect their biological profiles. frontiersin.orgpolyu.edu.hk For example, moving the methyl group or replacing it with other alkyl groups can lead to a substantial change in activity.

In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the addition of a methyl group to a benzene (B151609) moiety regained inhibitory activity on both ENT1 and ENT2. polyu.edu.hk This highlights the importance of the methyl group's contribution to the pharmacological effect. frontiersin.orgpolyu.edu.hk

| Modification | General Observation on Activity | Potential Rationale |

| Fluoro Group | Can increase metabolic stability and binding affinity. mdpi.com | Alters electronic properties, forms favorable interactions. mdpi.com |

| Methyl Group | Can significantly increase potency (the "magic methyl" effect). frontiersin.org | Enhances hydrophobic interactions, influences conformation for better target fit. frontiersin.org |

| Replacement of Naphthalene with Benzene | Abolished inhibitory effects on ENT1 and ENT2 in FPMINT analogues. frontiersin.orgpolyu.edu.hk | Suggests the larger aromatic system is crucial for activity. |

| Addition of Chloride to Benzene Moiety | Restored inhibitory effect on ENT1 but not ENT2 in FPMINT analogues. polyu.edu.hk | Indicates a specific electronic and steric requirement for ENT1 interaction. |

Variation of the Acetamide (B32628) Moiety

The acetamide group is a common functional group in many biologically active compounds and its modification can lead to significant changes in activity. nih.govnih.gov The amide bond can be susceptible to hydrolysis, and its replacement with more stable bioisosteres can improve the pharmacokinetic profile of a drug candidate. nih.gov

Research on N-acetamide substituted pyrazolopyrimidines has shown that N,N-disubstitution of the terminal acetamide allows for the introduction of diverse chemical moieties without losing affinity for the target. nih.gov This suggests that the acetamide nitrogen can be a point for further derivatization to explore new interactions with the biological target.

In the context of this compound, modifications could include:

Replacement of the acetyl group: Substituting the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can explore the impact of size and lipophilicity in this region.

Bioisosteric replacement of the amide bond: Replacing the amide with groups like 1,2,4-triazoles or other stable linkers can enhance chemical stability and potentially introduce new hydrogen bonding interactions. nih.gov

Substitution on the acetamide nitrogen: Introducing substituents on the nitrogen could probe for additional binding pockets.

A study on 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives as HBV capsid assembly inhibitors highlights the importance of the acetamide linkage for activity. nih.gov Similarly, research on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives has demonstrated their potential as antiproliferative agents. nih.gov

| Modification of Acetamide Moiety | Potential Impact on Activity | Example from Related Compounds |

| Replacement of Acetyl Group | Alters steric bulk and lipophilicity, potentially affecting binding. | N/A |

| Bioisosteric Replacement | Can improve chemical stability and introduce new interactions. nih.gov | Replacement of amide with bioisosteres led to potent adenosine (B11128) A2A receptor antagonists. nih.gov |

| N-Substitution | Allows for the introduction of diverse chemical groups to explore new binding sites. nih.gov | N,N-disubstitution of the terminal acetamide on pyrazolopyrimidines maintained TSPO affinity. nih.gov |

Exploration of Linker Modifications and Heterocyclic Ring Fusions

Modifying the linker between the pyridine and acetamide moieties or fusing heterocyclic rings to the core structure can significantly alter the conformational properties and biological activity of the molecule.

Linker Modifications: The nature of the linker connecting different parts of a molecule is critical. In a related study, the replacement of a flexible linker with a more rigid one or vice-versa can impact the orientation of the key pharmacophoric groups. For instance, in a series of 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide, the thio-linker dictates a specific geometry between the pyrimidine (B1678525) and pyridine rings. nih.gov

Heterocyclic Ring Fusions: Fusing an additional heterocyclic ring to the pyridine scaffold can create more rigid structures and introduce new points of interaction. For example, the synthesis of thiazolo[4,5-b]pyridines has been explored to develop new antimicrobial agents. mdpi.com The fusion of a thiazole (B1198619) ring to a pyridine can lead to compounds with potent and selective biological activities. mdpi.com Similarly, the development of thiazole-fused quinazolinones has been pursued for kinase inhibition, where the fused ring system is crucial for high-affinity binding. mdpi.com

A study on N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide showed that this "opened form" structure was more active than its cyclized thieno[2,3-b]pyridine (B153569) analog, suggesting that conformational flexibility can be important for activity in some cases. aun.edu.eg

| Modification | General Effect | Illustrative Finding |

| Linker Modification | Alters the spatial arrangement of key functional groups, impacting target binding. | The thio-linker in 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide enforces a coplanar arrangement of the heterocyclic rings. nih.gov |

| Heterocyclic Ring Fusion | Creates more rigid structures, potentially increasing binding affinity and selectivity. Can introduce new interaction points. | Thiazolo[5,4-f]quinazoline derivatives show high affinity for the DYRK kinase family. mdpi.com |

| Cyclization | Can either increase or decrease activity depending on the target and the resulting conformation. | The non-cyclized N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide was more active than its cyclized counterpart. aun.edu.eg |

Influence of Stereochemistry on Biological Activity

Stereochemistry can have a profound impact on the biological activity of a chiral drug molecule. nih.gov Enantiomers of the same compound can exhibit different pharmacological activities, potencies, and even toxicities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with the different stereoisomers of a drug. nih.gov

For derivatives of this compound, the introduction of a chiral center, for example, by modifying the acetamide side chain or by introducing a chiral substituent on the pyridine ring, would necessitate the separation and individual testing of the enantiomers.

In a study of platinum(II)-pyridine complexes, the hindered rotation around the Pt-N bond due to a bulky substituent on the pyridine ring resulted in planar chirality, leading to the formation of stable enantiomers. core.ac.uk This highlights that even in the absence of a traditional chiral carbon, rotational restriction can induce chirality and influence biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By establishing a mathematical relationship between the structural features (descriptors) of a series of compounds and their activities, QSAR models can guide the design of new, more potent analogs. nih.govnih.gov

A typical QSAR study involves:

Data Set Preparation: A series of this compound derivatives with their corresponding biological activities would be compiled.

Descriptor Calculation: Various molecular descriptors, such as steric, electronic, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build the QSAR model. frontiersin.org These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. nih.govfrontiersin.org

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

For instance, 3D-QSAR studies on 1,2,3-triazole based derivatives have successfully identified key structural features for acetylcholinesterase inhibition. nih.gov The CoMFA and CoMSIA models generated contour maps indicating that bulky substituents in certain regions and electronegative groups in others would enhance activity. nih.gov Such insights are invaluable for the rational design of new derivatives.

Similarly, QSAR models have been developed for various pyridine-containing compounds to predict their herbicidal or kinase inhibitory activities. nih.govmdpi.com These models help in understanding the mechanism of action and in prioritizing the synthesis of compounds with a higher probability of success. nih.gov

| QSAR Parameter | Description | Significance for this compound Derivatives |

| Steric Fields (CoMFA/CoMSIA) | Represents the spatial arrangement and bulk of substituents. | Would indicate regions where bulky or smaller groups are preferred for optimal binding. |

| Electrostatic Fields (CoMFA/CoMSIA) | Describes the distribution of positive and negative charges. | Would highlight areas where electron-donating or electron-withdrawing groups would enhance activity. |

| Hydrophobic Fields (CoMSIA) | Represents the affinity for nonpolar environments. | Would guide the modification of lipophilicity to improve cell permeability or target interaction. |

| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Indicates where hydrogen bond donors or acceptors are favorable. | Would suggest where to introduce groups capable of forming hydrogen bonds with the target. |

Preclinical Pharmacological Investigations

In Vitro Efficacy and Selectivity Profiling

No published data was found regarding the in vitro efficacy and selectivity profile of N-(5-fluoro-4-methylpyridin-2-yl)acetamide.

In Vivo Efficacy Studies in Relevant Disease Models

No published data was found regarding the in vivo efficacy of this compound in any disease models.

Initial Safety and Toxicology Assessments

No published data was found regarding the initial safety and toxicology assessments of this compound.

Pharmacokinetic and Pharmacodynamic Modeling

No published data was found regarding the pharmacokinetic and pharmacodynamic modeling of this compound.

Future Research Directions and Therapeutic Implications

Advanced Lead Optimization Strategies for N-(5-fluoro-4-methylpyridin-2-yl)acetamide Analogs

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. criver.com For analogs of this compound, this process would involve systematic structural modifications and detailed structure-activity relationship (SAR) studies. wustl.edunih.gov

Key strategies would include:

Structure-Based Drug Design: Utilizing X-ray crystallography or computational modeling of the target protein, modifications can be designed to improve binding affinity and selectivity. For instance, research on pyridine-based kinase inhibitors has successfully used this approach to enhance potency and selectivity against related kinases like JAK1/JAK2 and VRK1/VRK2. nih.govnih.govnih.gov

Modification of the Pyridine (B92270) Core: The positions of the fluoro and methyl groups are crucial. The fluorine atom can modulate pKa, improve metabolic stability, and enhance membrane permeability. researchgate.netmdpi.com The methyl group's position can influence selectivity, as demonstrated in the development of inhibitors for Vaccinia-related kinases (VRK1), where its addition markedly improved selectivity. nih.govacs.org Exploring alternative substitutions on the pyridine ring could lead to improved target engagement.

Alterations to the Acetamide (B32628) Group: The acetamide moiety is a key hydrogen-bonding component. Modifications, such as N,N-disubstitution, have been shown in other heterocyclic scaffolds like pyrazolopyrimidines to provide a vector for introducing diverse chemical groups without losing target affinity, thereby fine-tuning properties like lipophilicity and protein binding. wustl.edunih.gov

A representative, hypothetical SAR table for a lead optimization campaign is presented below, illustrating how systematic modifications could influence biological activity against a target kinase.

| Compound | R1 (Pyridine Position 4) | R2 (Pyridine Position 5) | R3 (Acetamide) | Kinase IC₅₀ (nM) |

|---|---|---|---|---|

| Lead Compound | -CH₃ | -F | -NHCOCH₃ | 150 |

| Analog 1A | -H | -F | -NHCOCH₃ | 450 |

| Analog 1B | -Cl | -F | -NHCOCH₃ | 95 |

| Analog 2A | -CH₃ | -H | -NHCOCH₃ | 320 |

| Analog 2B | -CH₃ | -Cl | -NHCOCH₃ | 180 |

| Analog 3A | -CH₃ | -F | -NHSO₂CH₃ | 210 |

| Analog 3B | -CH₃ | -F | -NHCO-cyclopropyl | 75 |

Combination Therapy Approaches with this compound Derivatives

In complex diseases like cancer, combination therapy is a standard approach to enhance efficacy and overcome drug resistance. ijsat.org Pyridine derivatives are actively being investigated in combination with other chemotherapeutic agents and targeted therapies. ijsat.orgekb.eg For derivatives of this compound, particularly if they function as kinase inhibitors, combination strategies would be a key area of future research.

One promising avenue is the combination with immunotherapy. For example, inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), which include pyridine-based structures, have shown robust in vivo efficacy in murine cancer models when administered with an anti-PD-1 antibody. nih.gov A derivative of this compound targeting a relevant kinase in an immune pathway could be similarly evaluated.

Computational and systems biology approaches can help prioritize effective combinations. Studies have shown that synergistic effects are often observed between compounds that are structurally dissimilar but induce similar changes in gene expression. nih.gov This principle could guide the selection of partner drugs to test with this compound analogs, potentially accelerating the discovery of effective combination regimens.

Exploration of Novel Therapeutic Areas

While cancer is a primary focus for many pyridine-based therapeutics, the scaffold's versatility allows for activity against a wide range of biological targets. nih.govarabjchem.org Future research should explore the potential of this compound derivatives in other disease areas.

Inflammatory and Autoimmune Diseases: Kinases such as TYK2 are crucial in cytokine signaling pathways that drive inflammation. Potent and selective inhibitors of these kinases, developed from pyridine-based scaffolds, have shown efficacy in preclinical models of inflammation. nih.gov

Neurological Disorders: Vaccinia-related kinases (VRKs) have been associated with neurological conditions like schizophrenia and major depressive disorder. nih.govnih.gov The development of specific VRK inhibitors based on the aminopyridine scaffold suggests that this compound analogs could be explored for central nervous system (CNS) applications. nih.govnih.govchemrxiv.orgresearchgate.net

Infectious Diseases: Pyridine derivatives have also been investigated for antimicrobial and antifungal activity. researchgate.net Screening of this compound analogs against a panel of pathogenic bacteria and fungi could uncover novel anti-infective agents.

The diverse biological activities reported for this class of compounds are summarized in the table below.

| Compound Class | Reported Biological Target/Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Pyridinyl Acetamide Derivatives | Porcupine (Wnt Signaling) Inhibition | Cancer | acs.orgnih.gov |

| Pyridine-2-Carboxamide Derivatives | HPK1 Inhibition | Cancer (Immunotherapy) | nih.gov |

| Aminopyridine Scaffolds | VRK1/VRK2 Inhibition | Cancer, Neurological Disorders | nih.govnih.gov |

| 4-Aminopyridine Benzamides | TYK2 Inhibition | Inflammatory Diseases | nih.gov |

| N-Pyridin-2-yl Acetamides | Antifungal Activity | Infectious Diseases | researchgate.net |

Translational Research Pathways and Clinical Development Potential

Advancing a derivative of this compound from a preclinical lead to a clinical candidate requires a structured translational research pathway. This involves demonstrating both safety and efficacy in relevant in vivo models. criver.com

The initial steps would involve comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure the compound has drug-like properties. Subsequently, pharmacokinetic (PK) studies in animal models (e.g., mice, rats) would establish oral bioavailability and exposure levels. nih.gov

For oncology indications, efficacy would be tested in mouse xenograft models using human cancer cell lines or in syngeneic models that allow for the evaluation of the compound's effect on the tumor microenvironment and its interaction with the immune system. nih.govacs.org A critical step for kinase inhibitors is to establish a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship, for instance, by showing that drug exposure levels in vivo are sufficient to inhibit the target kinase and modulate downstream signaling pathways. nih.gov The development of specific biomarkers, either through target engagement assays or by measuring downstream effects, would be crucial for monitoring therapeutic activity in both preclinical models and subsequent human trials. nih.gov The use of fluorine-18 (B77423) labeled versions of the compound could also be explored for PET imaging to study drug distribution and target engagement non-invasively. nih.gov

常见问题

Q. What are the optimal synthetic routes for N-(5-fluoro-4-methylpyridin-2-yl)acetamide, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or condensation reactions between fluorinated pyridine precursors and acetamide derivatives. Key steps include:

- Fluorinated Pyridine Activation : Use of halogenated intermediates (e.g., 5-fluoro-4-methylpyridin-2-amine) activated for acetamide coupling .

- Reaction Optimization : Control temperature (60–90°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Catalysts like Pd or Cu may facilitate coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Confirm purity via HPLC or TLC .

Q. How can structural integrity and purity be confirmed experimentally?

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and rule out side products .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water. Solubility profiles guide formulation for biological assays .

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Hydrolytic stability at acidic/basic pH (e.g., pH 2–9 buffers) is critical for storage .

Advanced Research Questions

Q. How can contradictions in spectroscopic or biological data be resolved?

- Data Triangulation : Cross-validate NMR/IR with X-ray crystallography (if crystalline) or computational modeling (e.g., Gaussian software) to resolve ambiguities in substituent positioning .

- Biological Replicates : Perform dose-response curves in triplicate for IC assays to distinguish outliers from true activity variations .

Q. What structure-activity relationship (SAR) insights exist for fluorinated pyridine acetamides?

- Fluorine Impact : The 5-fluoro group enhances electronegativity, improving target binding (e.g., kinase inhibition) compared to non-fluorinated analogs. Methyl at the 4-position balances lipophilicity .

- Acetamide Flexibility : Modifying the acetamide side chain (e.g., substituting with thioether or morpholino groups) alters pharmacokinetics and selectivity .

Q. What computational methods are suitable for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability or toxicity .

Q. How can researchers address low yield in scale-up synthesis?

- Process Optimization :

- Catalyst Screening : Test Pd/C, Ni, or enzyme-mediated catalysts for greener pathways .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions .

- Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., di-fluorinated impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。